9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene
Description
Chemical Structure and Key Properties The compound is a tricyclic heterocyclic molecule with a fused 2-azatricyclo[6.3.1.0⁴,¹²]dodecahexaene core. Notable features include:
Properties
IUPAC Name |
6,8-dichloro-2-(4-methylpiperazin-1-yl)benzo[cd]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-20-5-7-21(8-6-20)16-11-4-2-3-10-12(17)9-13(18)15(19-16)14(10)11/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQNNNRQZPECDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C4=C3C2=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,8-dichloroindole with 4-methylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues of the Azatricyclo Core
The azatricyclo[6.3.1.0⁴,¹²]dodecahexaene scaffold is shared among several compounds, but substituent variations lead to distinct properties. Key analogues include:
Key Structural and Functional Differences
Chlorine atoms may also improve binding affinity to hydrophobic enzyme pockets, as seen in other halogenated pharmaceuticals .
Piperazinyl vs. Sulfonyl Groups: The 4-methylpiperazinyl group introduces basicity, improving solubility in acidic environments (e.g., gastric fluid). In contrast, sulfonyl-containing analogues (e.g., ) exhibit higher polarity and aqueous solubility, beneficial for intravenous formulations.
Salt Forms: The hydrochloride salt of the non-chlorinated analogue demonstrates how salt formation can drastically alter solubility without modifying the core structure.
Ketone Functionality :
Biological Activity
9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial and antitumor properties, alongside relevant research findings and case studies.
Chemical Structure
The compound features a complex bicyclic structure with two chlorine atoms and a piperazine moiety that may influence its biological interactions. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, a study evaluated various derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited submicromolar activity against these pathogens, suggesting that the introduction of halogen atoms enhances antibacterial efficacy .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | < 0.5 µg/mL |
| Compound B | MRSA | < 0.2 µg/mL |
| 9,11-Dichloro Compound | S. aureus, MRSA | Pending further testing |
Antitumor Activity
The antitumor potential of similar compounds has also been explored extensively. For example, a study on related azatricyclo compounds demonstrated significant cytotoxicity against various cancer cell lines such as HepG2 and MCF7. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the importance of structural modifications for enhanced activity .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.92 | Apoptosis via mitochondrial pathway |
| MCF7 | 8.26 | Cell cycle arrest at S phase |
| DU145 | 7.89 | Induction of pro-apoptotic proteins |
Case Study 1: Antibacterial Testing
In a comparative study involving various chlorinated compounds, the dichloro derivative demonstrated superior activity against both gram-positive bacteria and mycobacterial strains compared to its non-chlorinated counterparts. The presence of chlorine was found to significantly enhance the lipophilicity and membrane permeability of the compounds .
Case Study 2: Antitumor Mechanism Exploration
A detailed investigation into the apoptotic mechanisms induced by structurally similar compounds revealed that they activate caspase pathways and alter the expression of key proteins involved in apoptosis regulation (Bax/Bcl-2 ratio). This suggests that the compound may also act through similar pathways to induce cell death in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
